BenchChemオンラインストアへようこそ!

6-(pyridin-4-yl)pyridazin-3(2H)-one

DYRK1A Kinase Inhibition Neurological Disorders

6-(Pyridin-4-yl)pyridazin-3(2H)-one (CAS 78157-26-3) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one class, characterized by a pyridin-4-yl substituent at the 6-position of the pyridazinone core. This compound has been explicitly characterized as a selective dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and is also patented as a cardiotonic agent within the broader 6-(pyridinyl)-3(2H)-pyridazinone family.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 78157-26-3
Cat. No. B1301559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(pyridin-4-yl)pyridazin-3(2H)-one
CAS78157-26-3
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN=C1C2=CC=NC=C2
InChIInChI=1S/C9H7N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-6H,(H,12,13)
InChIKeyLPRDIYKZZIDTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyridin-4-yl)pyridazin-3(2H)-one (CAS 78157-26-3): Sourcing a Differentiated Pyridazinone Scaffold for Kinase and Cardiovascular Research


6-(Pyridin-4-yl)pyridazin-3(2H)-one (CAS 78157-26-3) is a heterocyclic small molecule belonging to the pyridazin-3(2H)-one class, characterized by a pyridin-4-yl substituent at the 6-position of the pyridazinone core [1]. This compound has been explicitly characterized as a selective dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor [2] and is also patented as a cardiotonic agent within the broader 6-(pyridinyl)-3(2H)-pyridazinone family [3]. Its unique substitution pattern confers a distinct selectivity profile that separates it from closely related analogs, making it a critical tool compound for target validation studies where functional selectivity is paramount.

Why Generic Pyridazinone Substitution Fails: Critical Selectivity and Functional Differences for 6-(Pyridin-4-yl)pyridazin-3(2H)-one


The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, but simple substitution at the 6-position profoundly alters target engagement, kinase selectivity, and functional outcomes. In a direct head-to-head evaluation, the pyridin-4-yl analog (compound 19) exhibited potent submicromolar DYRK1A inhibition with a complete absence of activity against CDK5/p25, GSK3α/β, and PI3K p110α, as well as a lack of antiproliferative effects in cancer cell lines [1]. In stark contrast, the furan-2-yl analog (compound 10) from the same series also inhibited DYRK1A but demonstrated significant antiproliferative activity in Huh-7, Caco2, and MDA-MB-231 cells [1]. This demonstrates that in-class compounds cannot be generically interchanged without risking substantial shifts in polypharmacology and cytotoxicity profiles.

Quantitative Differentiation Evidence for 6-(Pyridin-4-yl)pyridazin-3(2H)-one


Head-to-Head: DYRK1A Kinase Inhibition Potency vs. Reference Compound Harmine

In the same experimental panel, harmine, a well-known reference DYRK1A inhibitor, exhibited IC50 values ranging from 33–80 nM [1]. The target compound 6-(pyridin-4-yl)pyridazin-3(2H)-one (compound 19) achieved submicromolar DYRK1A inhibition with an IC50 of 610 nM as confirmed by BindingDB [2]. While harmine is more potent, it is a β-carboline alkaloid with known monoamine oxidase A (MAO-A) inhibitory activity, introducing significant off-target liabilities. The pyridazinyl compound offers a synthetically tractable, non-alkaloid scaffold with a distinct selectivity profile.

DYRK1A Kinase Inhibition Neurological Disorders

Kinase Selectivity Profiling: Clean Discrimination Against CDK5, GSK3, and PI3K

The comprehensive kinase selectivity profile of 6-(pyridin-4-yl)pyridazin-3(2H)-one was evaluated against a panel of four kinases. At concentrations that achieved submicromolar DYRK1A inhibition, the compound exhibited 'no activities against the three other kinases'—CDK5/p25, GSK3α/β, and the p110-α isoform of PI3K [1]. This selectivity window is critical, as CDK5 and GSK3 are closely related CMGC family kinases often co-inhibited by ATP-competitive DYRK1A inhibitors. The comparator furan-2-yl analog (compound 10) also showed no activity against these kinases but, unlike the pyridin-4-yl compound, acquired antiproliferative effects against multiple cancer cell lines, suggesting engagement of additional uncharacterized targets [1].

Kinase Selectivity Off-Target Profiling Chemical Biology

Functional Selectivity: Absence of Antiproliferative Activity Distinguishes from Furan-2-yl Congener

In a direct comparison reported by Bruel et al., compound 10 (furan-2-yl) exhibited antiproliferative activities in the Huh-7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines [1]. The authors explicitly noted this activity only for compound 10 and not for compound 19 (pyridin-4-yl). This functional divergence indicates that the pyridin-4-yl substituent imparts a therapeutically relevant selectivity advantage: potent enzyme inhibition (DYRK1A IC50 = 610 nM) without the confounding cytotoxicity seen with the otherwise closely matched furan-2-yl analog.

Cytotoxicity Cancer Cell Lines SAR Differentiation

Cardiotonic Activity: Patent-Backed Differentiation from Non-Cardiovascular Pyridazinones

U.S. Patent 4,304,777 explicitly claims 6-(pyridinyl)-3(2H)-pyridazinones, including the 6-(4-pyridinyl) derivative, as cardiotonic agents useful for increasing cardiac contractility [1]. The compound is further documented as an intermediate in the synthesis of the cardiotonic/vasodilator drug hydralazine and related sulfonylureas . This provides a patent-verified application vector that distinguishes it from other 6-aryl-pyridazin-3(2H)-ones developed solely for oncology or anti-inflammatory indications. While quantitative inotropic data (e.g., EC50 in papillary muscle assays) for this exact compound is not publicly available in peer-reviewed literature, the granted patent establishes a documented legal and functional precedent for its cardiovascular utility.

Cardiotonic Cardiac Contractility PDE3 Inhibition

Synthetic Tractability: A Versatile Building Block with Commercially Available Intermediates

6-(Pyridin-4-yl)pyridazin-3(2H)-one serves as a key intermediate for further derivatization. The 4,5-dihydro precursor (4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone) is also commercially available and amenable to oxidation to yield the target compound [1]. Furthermore, the 4-amino-6-(pyridin-4-yl)-3(2H)-pyridazinone derivative can be synthesized via hydrazine treatment, expanding the accessible chemical space [1]. This synthetic versatility contrasts with many other 6-substituted pyridazinones that require more complex, less scalable synthetic routes, and positions this compound as a practical entry point for generating focused libraries for kinase or cardiovascular drug discovery programs.

Synthetic Chemistry Building Block Medicinal Chemistry

Validated Application Scenarios for 6-(Pyridin-4-yl)pyridazin-3(2H)-one Procurement


Neuroscience DYRK1A Target Validation Studies Requiring Cytotoxicity-Free Tool Compounds

For academic or pharmaceutical research groups investigating DYRK1A's role in Alzheimer's disease, Down syndrome, or tau phosphorylation, 6-(pyridin-4-yl)pyridazin-3(2H)-one provides a selective, submicromolar DYRK1A inhibitor (IC50 = 610 nM) that lacks the antiproliferative activity observed with the furan-2-yl analog in Huh-7, Caco2, and MDA-MB-231 cells [1]. This property is essential for chronic in vitro or in vivo studies where cytotoxicity would confound interpretation of DYRK1A-mediated phenotypes. The compound's selectivity over CDK5, GSK3, and PI3K further reduces off-target noise [1].

Cardiotonic Lead Optimization Leveraging Patent-Backed Pyridazinone Scaffold

Research programs focused on positive inotropic agents can utilize 6-(pyridin-4-yl)pyridazin-3(2H)-one as a core scaffold, given its explicit protection in U.S. Patent 4,304,777 as a cardiotonic [2]. The compound has documented activity in increasing cardiac contractility in animal models and serves as a synthetic intermediate for hydralazine and sulfonylurea drugs . This provides a de-risked entry point for medicinal chemistry campaigns targeting heart failure, with a clearer intellectual property landscape than related pyridazinones not covered by cardiovascular patents.

Focused Pyridazinone Library Synthesis for Kinase Profiling

Medicinal chemistry groups conducting structure-activity relationship (SAR) studies around the pyridazin-3(2H)-one hinge-binding motif can employ 6-(pyridin-4-yl)pyridazin-3(2H)-one as a versatile building block. Its synthetic accessibility—via oxidation of commercially available 4,5-dihydro precursors or direct condensation—enables rapid diversification at the 2-, 4-, and 5-positions [3]. The pyridin-4-yl group specifically provides a hydrogen-bond-accepting handle that can interact with kinase hinge residues, offering a different vector than phenyl or furan substituents. This compound is therefore ideal for generating kinase-focused libraries aimed at CMGC family kinases beyond DYRK1A.

Procurement for Dual-Mechanism Cardiovascular-Neurological Research

For interdisciplinary programs exploring the intersection of cardiac and neurological disorders (e.g., heart failure with cognitive decline), this compound uniquely spans both therapeutic areas: it is a validated DYRK1A inhibitor (relevant to neurodegeneration) and a patented cardiotonic agent [1][2]. No other single compound in the 6-aryl pyridazin-3(2H)-one series offers this documented dual profile, making it a compelling procurement choice for multi-target drug discovery initiatives seeking to address cardio-neurological comorbidities.

Quote Request

Request a Quote for 6-(pyridin-4-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.